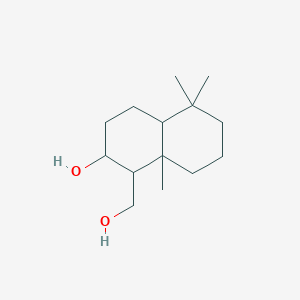![molecular formula C7H2Cl2N4O8 B14600627 2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene CAS No. 60789-52-8](/img/structure/B14600627.png)
2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene is a complex organic compound characterized by the presence of multiple nitro groups and a dichloro(nitro)methyl substituent on a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene typically involves multiple steps, starting with the nitration of benzene derivatives. The process includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions on the benzene ring.
Further Nitration: Additional nitro groups are introduced through further nitration steps, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the desired product quality.
化学反応の分析
Types of Reactions
2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where the chlorine atoms or nitro groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 2-[Dichloro(aminomethyl)]-1,3,5-triaminobenzene.
科学的研究の応用
2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of dyes, explosives, and other industrial chemicals due to its high reactivity.
作用機序
The mechanism by which 2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
類似化合物との比較
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in structure but lacks the dichloro(nitro)methyl group.
2,4-Dinitrochlorobenzene: Contains nitro and chloro groups but in different positions.
1,3,5-Trinitrobenzene: Lacks the dichloro(nitro)methyl substituent.
Uniqueness
2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene is unique due to the presence of both dichloro and nitro groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
60789-52-8 |
|---|---|
分子式 |
C7H2Cl2N4O8 |
分子量 |
341.02 g/mol |
IUPAC名 |
2-[dichloro(nitro)methyl]-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C7H2Cl2N4O8/c8-7(9,13(20)21)6-4(11(16)17)1-3(10(14)15)2-5(6)12(18)19/h1-2H |
InChIキー |
XDIZSRHGPUJPOA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C([N+](=O)[O-])(Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


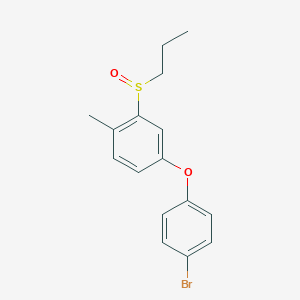
![(E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B14600549.png)

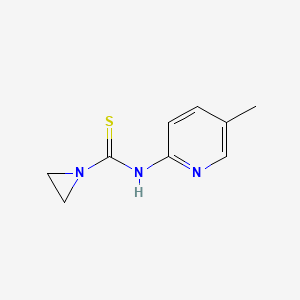
![N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine](/img/structure/B14600571.png)
![N~1~-Butyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide](/img/structure/B14600575.png)
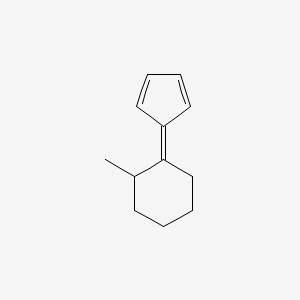
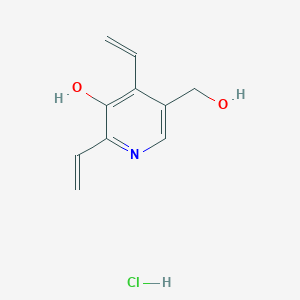

![7-[(1-Phenylnonyl)amino]heptanoic acid--hydrogen chloride (1/1)](/img/structure/B14600601.png)
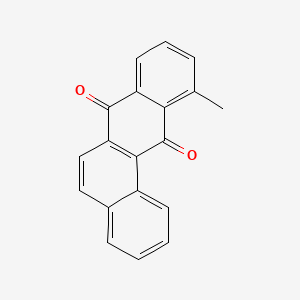
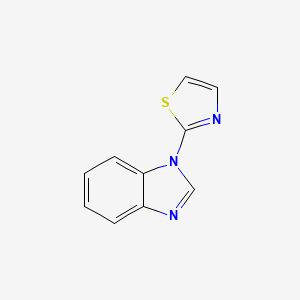
![2-(4-Methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14600625.png)
